molecular formula C8H16N2 B11922994 trans-Decahydro-1,7-naphthyridine

trans-Decahydro-1,7-naphthyridine

Cat. No.: B11922994
M. Wt: 140.23 g/mol
InChI Key: XOYWYIBCMNHXFE-YUMQZZPRSA-N
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Description

trans-Decahydro-1,7-naphthyridine: is a nitrogen-containing heterocyclic compound It is a derivative of naphthyridine, which consists of two fused pyridine rings The compound is characterized by its decahydro structure, indicating that it is fully saturated with hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Decahydro-1,7-naphthyridine typically involves the reduction of the corresponding naphthyridine. One common method is the reduction of 1,7-naphthyridine using sodium and ethanol. Another approach involves the use of platinum oxide in an acid solution to achieve the reduction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve catalytic hydrogenation or other reduction techniques to achieve the desired fully saturated structure.

Chemical Reactions Analysis

Types of Reactions: trans-Decahydro-1,7-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Further reduction can lead to more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various naphthyridine derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry: trans-Decahydro-1,7-naphthyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its fully saturated structure makes it a versatile intermediate in organic synthesis.

Biology: The compound has potential applications in the development of biologically active molecules. Its structure can be modified to create derivatives with specific biological activities, such as antimicrobial or anticancer properties.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. These derivatives can act as inhibitors or modulators of various biological targets.

Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of trans-Decahydro-1,7-naphthyridine and its derivatives depends on their specific structure and the biological targets they interact with. Generally, these compounds can bind to enzymes or receptors, modulating their activity. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists of specific receptors .

Comparison with Similar Compounds

  • 1,5-Decahydro-1,5-naphthyridine
  • 1,6-Decahydro-1,6-naphthyridine
  • 1,8-Decahydro-1,8-naphthyridine

Comparison: trans-Decahydro-1,7-naphthyridine is unique due to its specific arrangement of nitrogen atoms and the fully saturated structure. Compared to other decahydro-naphthyridines, it may exhibit different reactivity and biological activity. For instance, the position of nitrogen atoms in the ring system can influence the compound’s ability to interact with biological targets and its overall stability .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine

InChI

InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8-/m0/s1

InChI Key

XOYWYIBCMNHXFE-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@H]2CCNC[C@@H]2NC1

Canonical SMILES

C1CC2CCNCC2NC1

Origin of Product

United States

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